molecular formula C21H22N4O3 B3002647 3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034397-45-8

3-((1-(4-phenyltetrahydro-2H-pyran-4-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No. B3002647
CAS RN: 2034397-45-8
M. Wt: 378.432
InChI Key: QFPBCKFOZSBVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of complex pyridine derivatives is a topic of significant interest due to their potential applications in pharmaceuticals and materials science. The papers provided detail the synthesis of various pyridine carbonitriles with different substituents and functional groups. For instance, one study describes the synthesis of 2-Amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile through the reaction of 4-(1-iminoethyl)-3-methyl-1-phenyl-2-pyrazolin-5-one with benzylidenemalononitrile, followed by reactions with various reagents to yield new oxopyrazolinylpyridines and related compounds . Another paper reports the synthesis of a 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile using a multicomponent one-pot protocol catalyzed by trisodium citrate dihydrate . Additionally, novel 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles were synthesized from 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde, substituted phenyl ethanones, and ethyl cyanoacetate or malononitrile .

Molecular Structure Analysis

The molecular structure of these pyridine derivatives has been extensively studied using various spectroscopic techniques. The second paper provides a comprehensive experimental and theoretical study on the structural properties of the synthesized compound, with spectral data obtained from FT-IR and NMR spectroscopy. Theoretical calculations using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level were performed to optimize the structure and predict vibrational and NMR spectra, which showed good agreement with the experimental data .

Chemical Reactions Analysis

The reactivity of the synthesized pyridine carbonitriles has been explored through various subsequent chemical reactions. The first paper details the transformation of the initial compound into oxopyrazolinylpyridines, pyridopyrimidines, and pyridotriazine through reactions with hydrazine hydrate, acetic anhydride, and other reagents . These reactions demonstrate the versatility of the pyridine carbonitrile scaffold in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and the nature of their substituents. The second paper's use of DFT calculations and molecular docking studies indicates the compound's potential pharmaceutical applications by exploring its binding modes to the target enzyme multidrug resistance protein . The fourth paper also evaluates the antibacterial and antitumor activities of the synthesized compounds, suggesting their relevance in medicinal chemistry .

Future Directions

The future directions for the research and development of this compound could be diverse, given its complex structure and potential applications in scientific research. Further studies could focus on elucidating its mechanism of action, optimizing its synthesis, and exploring its potential uses .

properties

IUPAC Name

3-[1-(4-phenyloxane-4-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c22-14-18-19(24-10-9-23-18)28-17-6-11-25(15-17)20(26)21(7-12-27-13-8-21)16-4-2-1-3-5-16/h1-5,9-10,17H,6-8,11-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPBCKFOZSBVFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.